4,6-dichloro-N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide
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Overview
Description
4,6-dichloro-N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of two chlorine atoms, a methoxyethyl group, and a pyridinylmethyl group attached to a pyridine-2-carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Chlorination: Introduction of chlorine atoms at the 4 and 6 positions of the pyridine ring.
Amidation: Formation of the carboxamide group by reacting a suitable carboxylic acid derivative with an amine.
Alkylation: Introduction of the methoxyethyl and pyridinylmethyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,6-dichloro-N-(2-methoxyethyl)pyridine-2-carboxamide: Lacks the pyridinylmethyl group.
N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide: Lacks the chlorine atoms.
4,6-dichloro-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide: Lacks the methoxyethyl group.
Uniqueness
The presence of both chlorine atoms and the methoxyethyl and pyridinylmethyl groups in 4,6-dichloro-N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide may confer unique chemical and biological properties, making it distinct from similar compounds. These unique features could influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
4,6-dichloro-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-22-6-5-20(10-11-3-2-4-18-9-11)15(21)13-7-12(16)8-14(17)19-13/h2-4,7-9H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKHXIBSTOHEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CN=CC=C1)C(=O)C2=NC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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